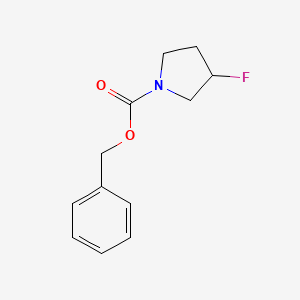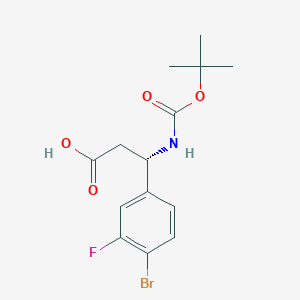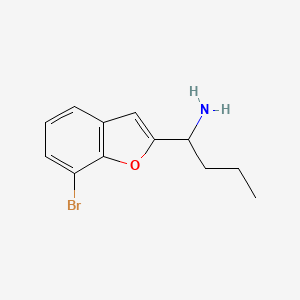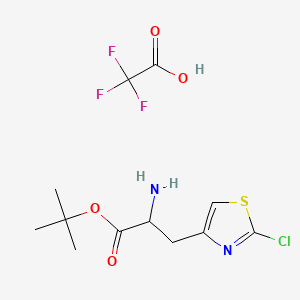
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid is a complex organic compound that features a thiazole ring, an amino group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate typically involves the formation of the thiazole ring followed by the introduction of the amino and ester groups. One common method involves the reaction of 2-chloro-1,3-thiazole with tert-butyl 2-amino-3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of nitro or hydroxylamine derivatives.
Reduction: Formation of secondary or tertiary amines.
Hydrolysis: Formation of 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid.
Applications De Recherche Scientifique
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The thiazole ring and amino group are crucial for its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-amino-3-(2-bromo-1,3-thiazol-4-yl)propanoate
- Tert-butyl 2-amino-3-(2-methyl-1,3-thiazol-4-yl)propanoate
- Tert-butyl 2-amino-3-(2-phenyl-1,3-thiazol-4-yl)propanoate
Uniqueness
Tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate is unique due to the presence of the chlorine atom on the thiazole ring, which can significantly influence its reactivity and biological activity. The combination of the tert-butyl ester and amino group also provides versatility in chemical modifications and applications.
Propriétés
Formule moléculaire |
C12H16ClF3N2O4S |
|---|---|
Poids moléculaire |
376.78 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H15ClN2O2S.C2HF3O2/c1-10(2,3)15-8(14)7(12)4-6-5-16-9(11)13-6;3-2(4,5)1(6)7/h5,7H,4,12H2,1-3H3;(H,6,7) |
Clé InChI |
UMVTUGITNHVAOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC1=CSC(=N1)Cl)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




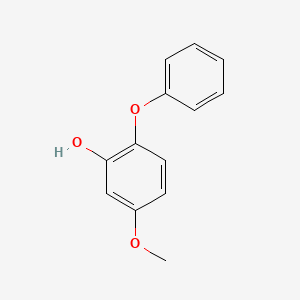
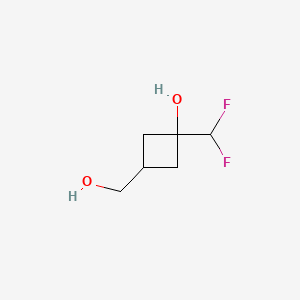

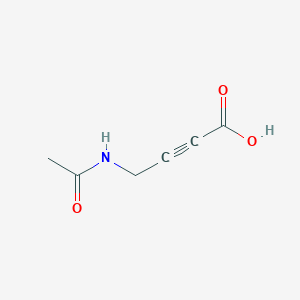
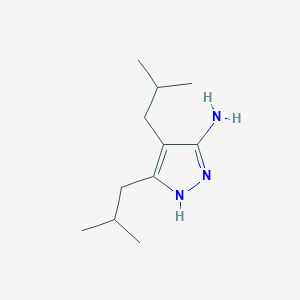
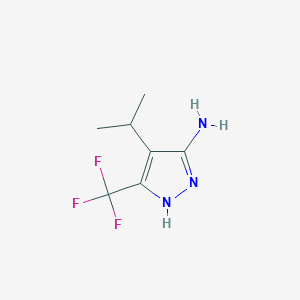
![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
